Cyp17A1/hdac6-IN-1
Description
Cyp17A1/hdac6-IN-1 is a dual-target inhibitor designed to modulate both cytochrome P450 17A1 (CYP17A1) and histone deacetylase 6 (HDAC6). CYP17A1 is a critical enzyme in steroidogenesis, catalyzing 17α-hydroxylase and 17,20-lyase reactions required for androgen biosynthesis . Overactivity of CYP17A1 is implicated in castration-resistant prostate cancer (CRPC), making it a key therapeutic target. HDAC6, a member of the histone deacetylase family, regulates protein acetylation and is involved in cancer metastasis and resistance mechanisms. By dual inhibition, this compound aims to disrupt androgen synthesis and enhance epigenetic regulation, offering a novel approach for CRPC treatment.
Properties
Molecular Formula |
C31H42N2O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 7-(hydroxyamino)-7-oxoheptanoate |
InChI |
InChI=1S/C31H42N2O4/c1-30-16-14-23(37-29(35)9-5-3-4-8-28(34)33-36)19-22(30)10-11-24-26-13-12-25(21-7-6-18-32-20-21)31(26,2)17-15-27(24)30/h6-7,10,12,18,20,23-24,26-27,36H,3-5,8-9,11,13-17,19H2,1-2H3,(H,33,34)/t23-,24?,26?,27?,30-,31+/m0/s1 |
InChI Key |
VCDHRHHWIBNNBN-GWLPDBOPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp17A1/hdac6-IN-1 involves the incorporation of abiraterone, a known CYP17A1 inhibitor, with hydroxamic acid to target HDAC6. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Cyp17A1/hdac6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions include various metabolites that retain the inhibitory activity against CYP17A1 and HDAC6, which are crucial for its anti-tumor effects .
Scientific Research Applications
Cyp17A1/hdac6-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CYP17A1 and HDAC6.
Biology: Helps in understanding the role of these enzymes in cellular processes.
Industry: Potential use in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Cyp17A1/hdac6-IN-1 exerts its effects by inhibiting the activity of CYP17A1 and HDAC6. CYP17A1 is involved in the biosynthesis of androgens, and its inhibition reduces androgen levels, which is beneficial in treating prostate cancer. HDAC6 inhibition leads to the accumulation of acetylated proteins, inducing apoptosis in cancer cells. The compound targets these enzymes through binding at their active sites, disrupting their normal function and leading to anti-tumor effects .
Comparison with Similar Compounds
Mechanism of Action and Structural Insights
Cyp17A1/hdac6-IN-1
- HDAC6 Inhibition : Modulates tubulin acetylation, impacting cellular apoptosis and metastasis.
Abiraterone
- FDA-approved CYP17A1 inhibitor that irreversibly binds to the enzyme’s heme group, blocking both 17α-hydroxylase and 17,20-lyase activities .
- Clinical Impact : In a Phase III trial, abiraterone + prednisone improved median overall survival in CRPC patients (14.8 vs. 10.9 months for placebo) .
Morusflavone
- A natural flavonoid from Morus alba with CYP17A1 inhibition.
- Binding Energy : Exhibited stronger interaction energy with CYP17A1 (-246.25 KJ/mol) compared to abiraterone (-207.86 KJ/mol) in molecular dynamics simulations .
Rooibos Extract and Flavonoids
- Inhibits CYP17A1 and CYP21A2 (21-hydroxylase), disrupting adrenal steroidogenesis .
- Key Compounds : Rutin and vitexin show moderate CYP17A1 inhibition (~50% at 10 µM), though less potent than synthetic inhibitors .
Efficacy and Selectivity
Limitations and Advantages
- This compound: Advantage: Dual targeting may reduce compensatory resistance mechanisms. Limitation: No clinical data yet; HDAC6 off-target effects (e.g., neurotoxicity) require evaluation.
- Abiraterone :
- Limitation: Poor bioavailability and undefined pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
